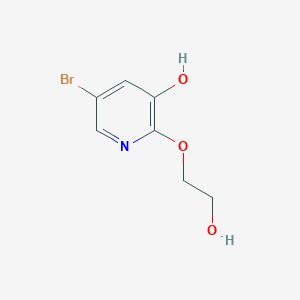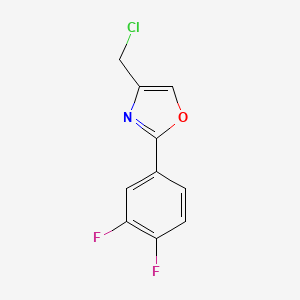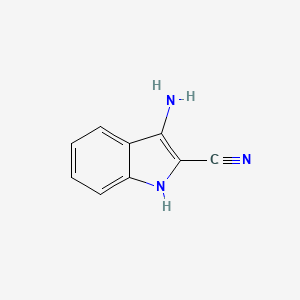
3-amino-1H-indole-2-carbonitrile
Vue d'ensemble
Description
3-amino-1H-indole-2-carbonitrile is a compound that belongs to the class of organic compounds known as indoles . These are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . It is a powder with a molecular weight of 157.17 .
Synthesis Analysis
A new methodology has been developed for the synthesis of 3-amino-1H-indole-2-carboxylates . 2-Aminobenzonitriles were protected as benzyl (2-cyanophenyl)carbamates and converted into corresponding glycinate esters using sodium hydride and bromoacetate esters .Molecular Structure Analysis
The molecular structure of this compound is characterized by a heterocyclic indole ring, which is a versatile and common nitrogen-based scaffold . The indole moiety consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Chemical Reactions Analysis
Indoles, including this compound, are frequently used in multicomponent reactions (MCRs) for the synthesis of various heterocyclic compounds . MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They can produce products with diverse functional groups .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 157.17 . It has a melting point of 186-191 degrees Celsius .Applications De Recherche Scientifique
Applications antivirales
Les dérivés du 3-amino-1H-indole-2-carbonitrile ont été étudiés pour leur potentiel en tant qu’agents antiviraux. La recherche indique que certains dérivés de l'indole présentent une activité inhibitrice contre le virus de la grippe A et d'autres virus . La capacité du noyau indole à se lier avec une grande affinité à de multiples récepteurs en fait un échafaudage précieux pour le développement de nouveaux composés antiviraux.
Activité anti-VIH
Des dérivés de l'indole ont également été synthétisés et criblés pour leur activité anti-VIH. Des composés basés sur la structure de l'indole se sont montrés prometteurs pour inhiber la réplication des souches du VIH-1 et du VIH-2 dans les cellules infectées de manière aiguë . Cela met en évidence le potentiel du this compound pour contribuer à la lutte contre le VIH/SIDA.
Propriétés anticancéreuses
Le noyau indole fait partie de nombreuses molécules médicamenteuses synthétiques dotées de propriétés anticancéreuses. Les dérivés de l'indole, y compris ceux apparentés au this compound, sont étudiés pour leur rôle en tant qu'immunomodulateurs anticancéreux potentiels . Ces composés peuvent inhiber la tryptophane dioxygénase, qui est une cible prometteuse pour la thérapie anticancéreuse.
Réactions multicomposants (RMC)
Le this compound sert de précurseur efficace dans les réactions multicomposants (RMC), qui sont des stratégies durables pour synthétiser des molécules complexes . Ces réactions sont importantes en chimie médicinale et pharmaceutique, offrant l'accès à une variété de structures biologiquement actives.
Synthèse de composés hétérocycliques
Le noyau indole du this compound est crucial pour la synthèse de divers composés hétérocycliques. Ses groupes fonctionnels inhérents facilitent les réactions de couplage C–C et C–N, ce qui en fait un précurseur polyvalent pour générer des échafaudages pharmaceutiquement intéressants .
Criblage de l'activité biologique
Les dérivés de l'indole, y compris le this compound, présentent un large intérêt en raison de leurs diverses activités biologiques. Ils sont couramment utilisés dans le criblage d'activités pharmacologiques telles que les activités antimicrobiennes, antituberculeuses, antidiabétiques, antimalariques et anticholinestérasiques . Ce large éventail d'activités biologiques les rend précieux pour la recherche et le développement pharmaceutiques.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 3-amino-1h-indole-2-carbonitrile, bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological effects . The interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Orientations Futures
Indoles, including 3-amino-1H-indole-2-carbonitrile, have attracted increasing attention in recent years due to their biological activities and their role in the synthesis of various organic compounds . Future research may focus on the development of new synthetic methods and the exploration of their therapeutic possibilities .
Analyse Biochimique
Biochemical Properties
3-Amino-1H-indole-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with protein kinases, which are crucial for cell signaling pathways. The compound can act as an inhibitor or activator of these enzymes, depending on the specific context of the reaction. Additionally, this compound has been shown to bind to certain receptors, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation. It also affects metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions ultimately lead to changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as promoting cell proliferation and differentiation. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a crucial role in these pathways, influencing the overall metabolic flux and metabolite levels. For instance, the compound can affect the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby altering their concentrations within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its overall efficacy and toxicity, as it needs to reach specific target sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization determines the compound’s interactions with other biomolecules and its overall impact on cellular processes. For example, the compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
Propriétés
IUPAC Name |
3-amino-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLTXKHMFVGIDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192690-93-9 | |
| Record name | 3-amino-1H-indole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B1523933.png)


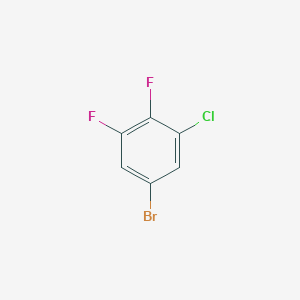
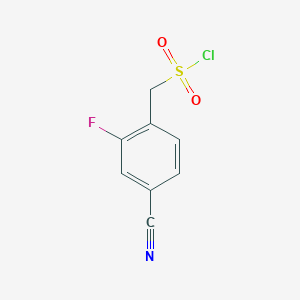

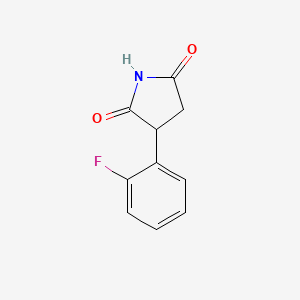

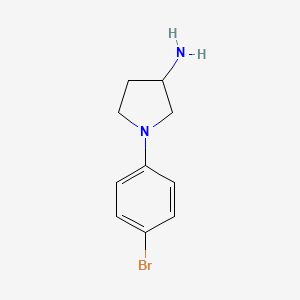
![(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime](/img/structure/B1523950.png)
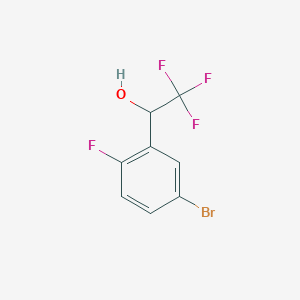
![{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol](/img/structure/B1523952.png)
